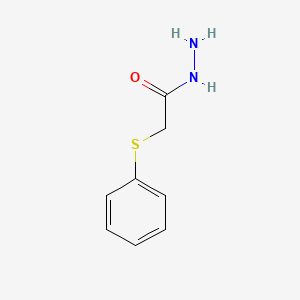

2-(Phenylthio)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHWCLEQBFOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293875 | |

| Record name | 2-(Phenylthio)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-21-5 | |

| Record name | 2-(Phenylthio)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylthio)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylthio Acetohydrazide and Its Precursors

Classical Approaches for Acetohydrazide Core Synthesis

Traditional methods for synthesizing the acetohydrazide core are centered on the use of phenylthioacetic acid derivatives and their subsequent reaction with hydrazine (B178648) hydrate (B1144303). These routes are characterized by their reliability and stepwise approach to building the target molecule.

A primary pathway to 2-(Phenylthio)acetohydrazide involves a two-step process starting from readily available reagents. This method first establishes the phenylthioacetic acid framework, which is then converted to the final hydrazide.

This synthetic route begins with the reaction between thiophenol and chloroacetyl chloride. This step forms the key intermediate, (phenylthio)acetyl chloride. This intermediate is typically not isolated but is further reacted to produce a more stable derivative, such as an ester. For instance, reaction with ethanol (B145695) would yield ethyl 2-(phenylthio)acetate. This ester is then treated with hydrazine hydrate, which displaces the ethoxy group to form the desired this compound. This multi-step process is analogous to syntheses in related systems where a thiol is reacted with an ethyl chloroacetate (B1199739) followed by treatment with hydrazine hydrate. chemmethod.comtpcj.org

Reaction Scheme: Two-Step Synthesis to Acetohydrazide Core

| Step | Reactants | Product |

|---|---|---|

| 1 | Thiophenol + Chloroacetyl Chloride | (Phenylthio)acetyl chloride |

| 2 | (Phenylthio)acetyl chloride + Ethanol | Ethyl 2-(phenylthio)acetate |

| 3 | Ethyl 2-(phenylthio)acetate + Hydrazine Hydrate | this compound |

The direct conversion of an ester, specifically ethyl 2-(phenylthio)acetate, to this compound is a widely employed and efficient method. researchgate.netdergipark.org.tr The reaction involves refluxing the ethyl ester with hydrazine hydrate in a suitable solvent, such as ethanol or methanol. chemmethod.comdergipark.org.tr The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide and the elimination of ethanol. This reaction is a standard and high-yielding procedure for preparing various acetohydrazide compounds from their corresponding esters. tpcj.org

The synthesis of various analogues of this compound often requires substituted phenylthioacetic acid intermediates as precursors. These intermediates can be prepared through several established organic synthesis methods. For example, palladium-catalyzed reactions like the Suzuki coupling can be used to form C-C bonds to introduce substituents onto the phenyl ring of a suitable precursor. inventivapharma.com Another classical approach is the Willgerodt-Kindler reaction, which can be used to synthesize thioacetamides from acetophenones, sulfur, and an amine like morpholine; these thioacetamides can then be hydrolyzed to the corresponding phenylacetic acids. orgsyn.org These methods allow for the creation of a diverse library of substituted phenylthioacetic acids, which can then be converted to their respective hydrazides.

Synthesis from Phenylthioacetic Acid Derivatives and Hydrazine Hydrate

Advanced Synthetic Strategies for Analogues and Related Structures

Building upon the core this compound structure, more advanced strategies are employed to synthesize complex analogues such as hydrazone derivatives. These methods expand the chemical space and allow for the exploration of related molecular frameworks.

A significant class of related structures are the 2-(phenylthio)benzoylarylhydrazones. These compounds are synthesized via an acid-catalyzed condensation reaction between a hydrazide, such as 2-(phenylthio)benzoic acid hydrazide, and a variety of substituted aldehydes. brieflands.comsemanticscholar.org In this reaction, the nucleophilic nitrogen of the hydrazide attacks the carbonyl carbon of the aldehyde, followed by dehydration, to form the characteristic C=N bond of the hydrazone. brieflands.com This synthetic route allows for the generation of a large number of derivatives by simply varying the aldehyde component, leading to compounds with diverse electronic and steric properties. brieflands.com

Summary of Synthesized 2-(Phenylthio)benzoylarylhydrazone Analogues

| Compound ID | Aldehyde Used | Resulting Analogue | Reference |

|---|---|---|---|

| 4f | 5-Nitro-2-furaldehyde | 5-Nitro-2-furyl analogue | brieflands.com |

| 4g | 5-Nitro-2-thiophenecarboxaldehyde | 5-Nitro-2-thienyl analogue | brieflands.com |

| 4h | 4-Nitro-1H-imidazole-5-carbaldehyde | Imidazole analogue | brieflands.com |

Preparation of Quinoline-Hydrazide Scaffolds with Phenylthio Moieties

The synthesis of quinoline-hydrazide derivatives incorporating a phenylthio group is typically achieved through a convergent synthetic strategy. This approach involves the preparation of two key intermediates: a substituted quinoline (B57606) hydrazone and a carboxylic acid bearing the phenylthio moiety. These intermediates are then joined via an amide bond-forming reaction.

A general and effective method is the peptide coupling reaction mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In this procedure, the carboxylic acid, such as 3-(phenylthio)propionic acid, is activated by EDC in a suitable solvent like N,N-dimethylformamide (DMF). The subsequent addition of the quinoline hydrazone and a base, for instance, triethylamine (B128534) (Et3N), leads to the formation of the desired quinoline-hydrazide scaffold. nih.gov

The precursor, 3-(phenylthio)propionic acid, can be synthesized by reacting thiophenol with 3-bromopropionic acid in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov The quinoline hydrazone intermediates are typically prepared by the condensation of a substituted quinoline-3-carbaldehyde with hydrazine hydrate in an alcohol solvent, such as ethanol. nih.govnih.gov

This synthetic route's flexibility allows for the generation of a diverse library of analogues by varying the substituents on both the quinoline ring and the carboxylic acid component. nih.gov

Table 1: Examples of Synthesized Quinoline-Hydrazide Derivatives with Phenylthio Moieties

| Compound Name | Quinoline Precursor | Carboxylic Acid Precursor | Coupling Agent | Reference |

|---|---|---|---|---|

| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | (E)-2-chloro-3-(hydrazonomethyl)-7-methoxyquinoline | 3-(phenylthio)propionic acid | EDC | nih.govnih.gov |

Methods for Long-Chain N-Alkyl-2-(phenylthio)acetohydrazides

Direct synthetic methods for long-chain N-alkyl-2-(phenylthio)acetohydrazides are not extensively detailed in dedicated literature. However, their preparation can be inferred from established general methodologies for the N-alkylation of hydrazides and related amide compounds. The most plausible approach involves the direct alkylation of the parent this compound.

This proposed synthesis would begin with the preparation of this compound itself. This is typically achieved by the hydrazinolysis of an ester, such as ethyl 2-(phenylthio)acetate, with hydrazine hydrate. The subsequent N-alkylation would involve reacting the this compound with a long-chain alkyl halide (e.g., 1-bromohexadecane (B154569) or 1-iodooctadecane) in the presence of a base.

The choice of base is critical, as hydrazides, like amides, can undergo O-alkylation as a competing side reaction. To favor N-alkylation, a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required to generate the more nucleophilic hydrazide anion. derpharmachemica.com The reaction would typically be carried out in an anhydrous aprotic solvent like DMF or tetrahydrofuran (B95107) (THF).

Alternatively, methods utilizing reductive amination could be employed, where the hydrazide is reacted with a long-chain aldehyde in the presence of a reducing agent. organic-chemistry.orgresearchgate.net Another approach involves the use of alcohols as alkylating agents under transfer hydrogenation conditions, catalyzed by transition metal complexes. organic-chemistry.org A study on the synthesis of long-chain aliphatic hydrazines from natural oils involved reacting a synthesized hydrazide with cetane bromide, demonstrating the feasibility of attaching long alkyl chains to a hydrazide core. mdpi.com

Synthesis of Hydrazide Derivatives with Imidazo[4,5-b]pyridine-phenylthio Scaffolds

The synthesis of hydrazide derivatives featuring an imidazo[4,5-b]pyridine core linked to a phenylthio moiety can be achieved by constructing the heterocyclic system with the desired side chain already incorporated into one of the precursors. The most common and direct method for forming the imidazo[4,5-b]pyridine ring is the Phillips-Ladenburg condensation.

This reaction involves the cyclocondensation of 2,3-diaminopyridine (B105623) with a suitable carboxylic acid or its derivative under heating, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions. mdpi.comnih.gov To obtain the target scaffold, 2-(phenylthio)acetic acid would be the chosen carboxylic acid. The reaction proceeds by forming an intermediate amide, followed by intramolecular cyclization and dehydration to yield 2-((phenylthio)methyl)-1H-imidazo[4,5-b]pyridine.

To arrive at the final hydrazide derivative, a two-step approach starting from an ester of 2-(phenylthio)acetic acid, such as ethyl 2-(phenylthio)acetate, is more practical.

Ester Synthesis : 2-(Phenylthio)acetic acid can be esterified to ethyl 2-(phenylthio)acetate under standard Fischer esterification conditions.

Imidazopyridine Formation : The ethyl 2-(phenylthio)acetate is then condensed with 2,3-diaminopyridine. This reaction forms an intermediate which can be cyclized to yield an imidazo[4,5-b]pyridine structure.

Hydrazinolysis : The resulting ester-functionalized imidazo[4,5-b]pyridine is then treated with hydrazine hydrate. The hydrazine displaces the ethoxy group from the ester to form the desired 2-(1H-imidazo[4,5-b]pyridin-2-yl(phenylthio))acetohydrazide.

This modular approach allows for the reliable construction of the complex target molecule from readily available starting materials. mdpi.comchemicalbook.com

Chemical Reactivity and Derivatization of 2 Phenylthio Acetohydrazide

Formation of Schiff Bases (Hydrazones)

Hydrazones, also known as Schiff bases, are compounds characterized by a carbon-nitrogen double bond (C=N-NH). They are typically formed through the condensation reaction of a hydrazine (B178648) or hydrazide with an aldehyde or a ketone. wikipedia.org

2-(Phenylthio)acetohydrazide readily reacts with various aromatic aldehydes and ketones to form the corresponding N-acylhydrazones (Schiff bases). uobaghdad.edu.iqnih.gov This reaction is typically carried out by heating the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. nih.govscielo.br The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone.

The synthesis of these Schiff bases is a common strategy to create precursors for more complex heterocyclic systems. For example, 2-phenylhydrazide acetyl thio benzoxazole (B165842) has been reacted with different aromatic aldehydes in the presence of acetic acid to yield a series of new Schiff base derivatives. uobaghdad.edu.iq Similarly, hydrazones have been synthesized from the condensation of 2-phenylacetohydrazide (B146101) with various aldehydes in different solvents. researchgate.net The reaction of hydrazine derivatives with aldehydes and ketones is a well-established method for forming hydrazones. wikipedia.orgorgsyn.org

The following table provides examples of Schiff bases synthesized from hydrazide derivatives and various aromatic aldehydes.

| Hydrazide Derivative | Aromatic Aldehyde/Ketone | Resulting Schiff Base (Hydrazone) | Reference |

| 2-phenylhydrazide acetyl thio benzoxazole | Various aromatic aldehydes | New Schiff base derivatives | uobaghdad.edu.iq |

| 2-phenylacetohydrazide | Benzaldehyde | N′-benzylidene-2-phenylacetohydrazide | researchgate.net |

| 2-phenylacetohydrazide | 2-hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide | researchgate.net |

| Hydrazine | Acetophenone | Acetophenone hydrazone | orgsyn.org |

| Phenylhydrazine | Various aromatic aldehydes | Schiff's bases | chemijournal.com |

The formation of a hydrazone from a hydrazide and a carbonyl compound is a reversible, acid-catalyzed condensation reaction. nih.govnih.gov The mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. nih.gov

Proton Transfer: A proton is transferred from the nitrogen atom of the hydrazide to the oxygen atom of the former carbonyl group. This converts the hydroxyl group into a good leaving group (water).

Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule.

Deprotonation: Finally, a base (which can be the solvent or another molecule) removes a proton from the nitrogen atom, leading to the formation of the stable hydrazone and regeneration of the acid catalyst.

The rate-limiting step of this reaction is typically the breakdown of the tetrahedral intermediate to the final product, especially at neutral pH. nih.gov The reaction is pH-dependent; at very low pH, the hydrazine nucleophile can be protonated, rendering it non-nucleophilic and slowing the reaction. nih.gov

Cyclization and Heterocyclic Annulation Reactions

The Schiff bases derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds through cyclization and annulation reactions.

4-Thiazolidinones are five-membered heterocyclic compounds containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. researchgate.net They can be synthesized by the reaction of Schiff bases with thioglycolic acid (mercaptoacetic acid). ekb.eg

The synthesis involves the cycloaddition of the thiol group of thioglycolic acid to the carbon-nitrogen double bond of the Schiff base derived from this compound. The lone pair of electrons on the sulfur atom attacks the imine carbon, while the nitrogen atom of the imine is protonated by the carboxylic acid group of the thioglycolic acid. Subsequent intramolecular cyclization via dehydration leads to the formation of the thiazolidinone ring. researchgate.netsysrevpharm.org For instance, Schiff's bases derived from the reaction of 2-amino-4-(2-naphthalenyl)thiazole with aromatic aldehydes undergo cyclocondensation with thioglycolic acid to afford 2-thiazolidinones. ekb.eg

Benzimidazole (B57391) is a heterocyclic aromatic organic compound, which consists of the fusion of benzene (B151609) and imidazole. Derivatives of this compound can be utilized in the synthesis of benzimidazoles. A common method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde. mdpi.com The reaction between o-phenylenediamine and various aldehydes in the presence of a catalyst like ammonium (B1175870) chloride can produce 2-substituted benzimidazoles.

While the direct reaction of this compound with o-phenylenediamine is not the primary route, derivatives of the hydrazide can be converted into intermediates that then react to form the benzimidazole ring. For example, the hydrazide can be converted to a carboxylic acid or an aldehyde equivalent, which can then undergo condensation with o-phenylenediamine.

1,2,4-Triazoles:

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4. A common synthetic route to 3-mercapto-1,2,4-triazoles involves the reaction of an acid hydrazide with an isothiocyanate, followed by cyclization. scispace.comtijer.org

The synthesis begins with the reaction of this compound with an appropriate isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate then undergoes base-catalyzed intramolecular cyclization, with the elimination of a water molecule, to yield the 1,2,4-triazole-3-thione ring. tijer.orgnih.gov For example, a mixture of a hydrazide and phenylisothiocyanate can be refluxed in ethanol to give a white solid, which upon dissolution in NaOH and further reflux, followed by acidification, yields the triazole derivative. tijer.org

Pyrazoles:

Pyrazoles are five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms. A primary method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.gov Derivatives of this compound can serve as the hydrazine component in this reaction. The reaction of β-diketones with hydrazine derivatives is a classical method for pyrazole (B372694) synthesis. nih.gov

Another route involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines. nih.gov While not a direct cyclization of this compound itself, its derivatives can be used to generate the necessary precursors for pyrazole ring formation.

The following table summarizes the heterocyclic compounds that can be synthesized from this compound and its derivatives.

| Starting Material/Intermediate | Reagent(s) | Resulting Heterocycle | Reference |

| Schiff base of this compound | Thioglycolic acid | Thiazolidinone | ekb.eg |

| Derivative of this compound | o-Phenylenediamine | Benzimidazole | |

| This compound | Isothiocyanate, then base | 1,2,4-Triazole-3-thione | tijer.orgnih.gov |

| Derivative of this compound | 1,3-Dicarbonyl compound | Pyrazole | nih.gov |

Synthesis of Azetidinones via Cyclocondensation

The synthesis of 2-azetidinones, also known as β-lactams, from this compound is a well-established process involving a cyclocondensation reaction. derpharmachemica.comnih.govsphinxsai.com This transformation is typically achieved through a two-step sequence based on the Staudinger ketene-imine cycloaddition. mdpi.comgrowingscience.com

The initial step involves the condensation of this compound with various substituted aromatic aldehydes. This reaction, often catalyzed by a few drops of glacial acetic acid in an alcoholic solvent, yields the corresponding Schiff bases, specifically N'-arylidene-2-(phenylthio)acetohydrazides. derpharmachemica.comsphinxsai.comchemmethod.com

In the subsequent step, these Schiff bases undergo a [2+2] cyclocondensation reaction with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) (Et₃N), in an inert solvent like dioxane or N,N-dimethylformamide (DMF). derpharmachemica.comnih.govresearchgate.net The triethylamine acts as a base to generate a ketene (B1206846) intermediate from chloroacetyl chloride, which then reacts with the imine functionality of the Schiff base to form the four-membered β-lactam ring. mdpi.comnih.gov This method allows for the creation of a diverse library of 2-azetidinone derivatives bearing the 2-(phenylthio)acetamido substituent at the N1 position. nih.govsphinxsai.com

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

|---|---|---|---|---|

| 1 | This compound | Aromatic Aldehyde (Ar-CHO) | Glacial Acetic Acid, Ethanol, Reflux | Schiff Base (N'-arylidene-2-(phenylthio)acetohydrazide) |

| 2 | Schiff Base | Chloroacetyl Chloride | Triethylamine (Et₃N), Dioxane | 1-(2-(Phenylthio)acetamido)-3-chloro-4-aryl-azetidin-2-one |

Other Chemical Transformations

Reaction with Isothiocyanates to Form Carbothioamides

This compound can be readily converted into N-substituted hydrazine-1-carbothioamide derivatives, a class of compounds also known as thiosemicarbazides. nih.govnih.gov This transformation is accomplished by reacting the terminal amino group of the hydrazide with an appropriate isothiocyanate (R-N=C=S). chemmethod.comnih.gov The reaction typically proceeds by dissolving the acetohydrazide in a suitable solvent, such as ethanol, followed by the addition of an equimolar amount of the desired aliphatic or aromatic isothiocyanate. nih.gov Heating the mixture to reflux completes the reaction, yielding the corresponding 1-(2-(phenylthio)acetyl)-4-substituted thiosemicarbazide. nih.gov The nucleophilic attack of the hydrazide's primary amine onto the electrophilic carbon of the isothiocyanate group drives the formation of the carbothioamide linkage. researchgate.net

| Hydrazide Component | Isothiocyanate Component (R-NCS) | Reaction Conditions | Product |

|---|---|---|---|

| This compound | Phenyl isothiocyanate | Ethanol, Reflux | 1-(2-(Phenylthio)acetyl)-4-phenylthiosemicarbazide |

| This compound | Methyl isothiocyanate | Ethanol, Reflux | 1-(2-(Phenylthio)acetyl)-4-methylthiosemicarbazide |

| This compound | Allyl isothiocyanate | Ethanol, Reflux | 4-Allyl-1-(2-(phenylthio)acetyl)thiosemicarbazide |

EDC-Mediated Peptide Coupling Reactions

The hydrazide functionality of this compound can participate in peptide coupling reactions, acting as the amine nucleophile. These reactions are commonly mediated by carbodiimide (B86325) coupling agents, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being a prominent example due to its water solubility. bachem.compeptide.com In a typical EDC-mediated coupling, the carboxylic acid of an N-protected amino acid is first activated by EDC. bachem.comuni-kiel.de This activation step forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. bachem.com

To enhance the efficiency of the coupling and suppress potential side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comrsc.org HOBt traps the O-acylisourea intermediate to form an active ester, which then reacts cleanly with the amine component. peptide.com In this context, this compound would serve as the amine component, with its terminal -NH₂ group attacking the activated carboxyl group to form a new amide (peptide-like) bond. The byproducts of EDC are water-soluble ureas, which simplifies purification. bachem.compeptide.com

| Role | Component Example | Function |

|---|---|---|

| Carboxyl Component | N-Protected Amino Acid (e.g., Fmoc-Gly-OH) | Provides the acyl group for amide bond formation. |

| Amine Component | This compound | Acts as the nucleophile to form the amide bond. |

| Coupling Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group. bachem.com |

| Additive (Optional) | HOBt (1-Hydroxybenzotriazole) | Minimizes racemization and improves reaction rate. uni-kiel.de |

| Product | N-(Fmoc-glycyl)-2-(phenylthio)acetohydrazide | The resulting coupled product. |

Alkylation, Acylation, and Silylation of Hydrazide Functionality

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can undergo various chemical transformations, including alkylation, acylation, and silylation.

Alkylation: The selective alkylation of hydrazides can be achieved by forming a nitrogen anion followed by reaction with an electrophile. d-nb.infoorganic-chemistry.org Using a strong base, such as n-butyllithium (n-BuLi), can deprotonate one or both nitrogen atoms to form a highly reactive anion. organic-chemistry.org Subsequent addition of an alkylating agent, like an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), results in the formation of a new C-N bond, yielding N-alkylated hydrazide derivatives. d-nb.info This methodology allows for controlled mono- or di-alkylation. organic-chemistry.org

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the hydrazide nitrogen. This is typically accomplished by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride. ecu.edu The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the acidic byproduct (e.g., HCl) that is formed. This reaction results in the formation of N,N'-diacylhydrazide or N-acylhydrazide derivatives, depending on the stoichiometry and reaction conditions.

Silylation: Silylation is the process of replacing an acidic proton, such as one on a hydrazide nitrogen, with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. This is achieved using silylating agents like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS). The reaction converts the N-H bond to an N-Si bond. Silylation is often used as a method to introduce a temporary protecting group, which can increase solubility in organic solvents and mask the reactivity of the N-H proton during subsequent chemical transformations.

| Transformation | Reagent Class | Typical Reagent Example | Resulting Functional Group |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-Alkyl (-NH-NH-CH₃) |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acyl (-NH-NH-COCH₃) |

| Silylation | Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | N-Silyl (-NH-NH-Si(CH₃)₃) |

Spectroscopic and Structural Elucidation of 2 Phenylthio Acetohydrazide Derivatives

Vibrational Spectroscopy (IR, FT-IR) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental tools for identifying the functional groups present in 2-(phenylthio)acetohydrazide derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

Key characteristic absorption bands for these compounds include:

N-H Stretching: The hydrazide moiety (-NHNH₂) exhibits N-H stretching vibrations, which typically appear as sharp or broad bands in the region of 3180-3500 cm⁻¹. For instance, phenylhydrazone derivatives show N-H stretching absorptions around 3314-3329 cm⁻¹. researchgate.net

C=O Stretching: The amide carbonyl group (C=O) is a strong infrared absorber, presenting a characteristic sharp peak. For saturated aliphatic ketones and amides, this band is typically observed around 1715 cm⁻¹. libretexts.org In hydrazide derivatives, this stretching vibration is a key diagnostic peak confirming the presence of the acetohydrazide backbone.

C=N Stretching: In derivatives where the hydrazide has been condensed with an aldehyde or ketone to form a hydrazone, a C=N stretching vibration appears in the 1590-1690 cm⁻¹ range. researchgate.net Studies on related phenylhydrazones have identified this peak at approximately 1603-1608 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: The phenyl ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce bands in the 1400-1600 cm⁻¹ region. vscht.cz

CH₂ Bending: The methylene (B1212753) (-CH₂-) group in the acetohydrazide chain exhibits bending (scissoring) vibrations in the 1450-1470 cm⁻¹ range. libretexts.org

The table below summarizes the typical FT-IR absorption ranges for the primary functional groups found in this compound and its derivatives.

| Functional Group | Vibration Mode | Typical Absorption Range (cm⁻¹) | Reference |

| N-H (Hydrazide) | Stretching | 3180 - 3500 | researchgate.netlibretexts.org |

| C-H (Aromatic) | Stretching | 3000 - 3100 | vscht.cz |

| C-H (Aliphatic, CH₂) | Stretching | 2850 - 3000 | libretexts.org |

| C=O (Amide I) | Stretching | ~1715 | libretexts.org |

| C=N (Hydrazone) | Stretching | 1590 - 1690 | researchgate.net |

| C=C (Aromatic) | Stretching | 1400 - 1600 | vscht.cz |

| C-H (Aliphatic, CH₂) | Bending | 1450 - 1470 | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments. For this compound derivatives, the spectrum is characterized by several key signals:

Amide/Amine Protons (NH, NH₂): The chemical shifts of the hydrazide protons are highly variable and depend on the solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad singlets in the downfield region of the spectrum. For some derivatives, signals for -CO-NH- have been observed at highly deshielded values such as δ 11.46 ppm, δ 11.74 ppm, and δ 11.82 ppm. researchgate.netscirp.org

Aromatic Protons (Ar-H): The protons on the phenyl ring typically resonate in the range of δ 6.5–8.0 ppm. libretexts.org The specific splitting pattern and chemical shifts depend on the substitution pattern of the ring.

Methylene Protons (-S-CH₂-): The two protons of the methylene group adjacent to the sulfur atom and the carbonyl group appear as a singlet. Their chemical shift is influenced by both adjacent groups, typically appearing in the range of δ 3.5-4.6 ppm. For example, in a 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivative, the -SCH₂- protons were observed as a singlet at δ 4.58 ppm. scirp.org

The following table details the expected chemical shift ranges for protons in this compound derivatives.

| Proton Type | Chemical Environment | Expected Chemical Shift (δ, ppm) | Reference |

| NH, NH₂ | Hydrazide | Highly variable, often > 9.0 | researchgate.netscirp.org |

| Ar-H | Phenyl Ring | 6.5 - 8.0 | libretexts.org |

| -S-CH₂-CO- | Methylene | 3.5 - 4.6 | scirp.org |

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is one of the most downfield signals in the spectrum, typically appearing in the range of δ 165–175 ppm. oregonstate.edu A chemical shift of δ 171 ppm has been reported for the carbonyl group in a related hydrazone. researchgate.net

Aromatic Carbons (Ar-C): The carbons of the phenyl ring resonate in the δ 110–150 ppm region. bhu.ac.in The carbon atom directly attached to the sulfur (ipso-carbon) has a distinct chemical shift compared to the other aromatic carbons. Aromatic carbons in related structures have been observed between δ 127.2 and 142.6 ppm. researchgate.net

Methylene Carbon (-S-CH₂-): The methylene carbon, situated between the sulfur atom and the carbonyl group, typically appears in the δ 30–40 ppm range. In a 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivative, this carbon signal was observed at δ 35.8 ppm. scirp.org

This table summarizes the characteristic ¹³C NMR chemical shifts.

| Carbon Type | Chemical Environment | Expected Chemical Shift (δ, ppm) | Reference |

| C=O | Amide Carbonyl | 165 - 175 | researchgate.netoregonstate.edu |

| Ar-C | Phenyl Ring | 110 - 150 | researchgate.netbhu.ac.in |

| -S-CH₂-CO- | Methylene | 30 - 40 | scirp.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. In the analysis of this compound derivatives, the molecular ion peak (M⁺) provides the exact molecular weight, which can be used to confirm the molecular formula.

The fragmentation of these molecules under electron impact (EI) or other ionization methods often involves characteristic bond cleavages. Plausible fragmentation pathways for the this compound core structure include:

Cleavage of the N-N bond in the hydrazide moiety.

Fission of the bond between the methylene carbon and the carbonyl group.

Cleavage of the C-S bond, leading to fragments corresponding to the phenylthio group and the acetohydrazide side chain.

Loss of small, stable molecules such as H₂O, CO, or N₂H₃.

The study of these fragmentation patterns is crucial for confirming the identity of synthesized derivatives and for structural elucidation of unknown related compounds. raco.catresearchgate.net

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives of acetohydrazide have successfully employed this technique to confirm their molecular structures. scirp.orgresearchgate.net For example, the crystal structures of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides, which are structurally analogous to derivatives of this compound, have been determined. doaj.org These analyses confirmed the E configuration about the C=N imine bond and revealed details about the packing of molecules in the crystal lattice, which is stabilized by N—H···O hydrogen bonds. doaj.org Such studies are invaluable for understanding the molecule's conformation and supramolecular assembly. eurjchem.com

X-ray diffraction data allows for a detailed analysis of the molecule's conformation, which is described by torsion and dihedral angles. These angles define the spatial relationship between different parts of the molecule.

In studies of related hydrazide structures, key conformational features have been elucidated:

Planarity: The degree of planarity of the molecule can be assessed. For instance, in one thiophene-carbohydrazide-pyridine derivative, the entire 17-non-hydrogen atom molecule was found to be nearly flat. nih.gov

The table below presents example dihedral angle data from a study on related acetohydrazide derivatives.

| Compound | Dihedral Angle Between Aromatic Rings | Reference |

| N′-[1-(4-hydroxyphenyl)benzylidene]-2-(thiophen-3-yl)acetohydrazide | 84.0 (3)° | doaj.org |

| N′-[1-(4-methoxyphenyl)benzylidene]-2-(thiophen-3-yl)acetohydrazide | 85.89 (12)° | doaj.org |

| Thiophene–carbohydrazide–pyridine (B92270) derivative (I) | 21.4 (2)° | nih.gov |

| Thiophene–carbohydrazide–pyridine derivative (II) | 15.42 (14)° | nih.gov |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing and supramolecular architecture of this compound derivatives are significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. X-ray crystallography studies on related acetohydrazide structures reveal intricate patterns of these non-covalent forces.

A common feature observed in the crystal structures of numerous hydrazide derivatives is the presence of strong N—H⋯O hydrogen bonds. jptcp.comchemistryjournal.net These bonds typically involve the hydrazide moiety's N-H group as the donor and the carbonyl oxygen (C=O) as the acceptor. This interaction is fundamental in the formation of predictable supramolecular synthons. For instance, in some N'-substituted acetohydrazides, these N—H⋯O bonds link molecules together to form one-dimensional chains or inversion dimers. chemistryjournal.net

In a study of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides, a derivative of the core structure, the presence of N—H⋯O hydrogen bonds was confirmed to be a key feature in their crystal packing. chemistryjournal.net In one derivative, these interactions result in the formation of molecular chains, while in another, they lead to the creation of inversion dimers. chemistryjournal.net

| Interaction Type | Donor | Acceptor | Resulting Supramolecular Structure | Reference |

|---|---|---|---|---|

| N—H⋯O Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) | Chains, Inversion Dimers | jptcp.comchemistryjournal.net |

| C—H⋯O Hydrogen Bond | Aliphatic/Aromatic (C-H) | Carbonyl (C=O) | 3D Network Stabilization | researchgate.net |

| π⋯π Stacking | Aromatic Ring | Aromatic Ring | Crystal Packing Stabilization | researchgate.net |

| C—H⋯π Interaction | Aliphatic/Aromatic (C-H) | Aromatic Ring | 3D Network Stabilization | researchgate.net |

Thermal Analysis Techniques (TGA/DTG)

Thermogravimetric Analysis (TGA) and its first derivative, Derivative Thermogravimetry (DTG), are essential techniques for evaluating the thermal stability and decomposition behavior of this compound derivatives. sci-hub.stresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing insights into decomposition patterns, while the DTG curve highlights the temperature at which the rate of mass loss is maximal. nih.govnih.gov

Studies on structurally similar compounds, such as annelated triazinylacetohydrazides, demonstrate the utility of these techniques. researchgate.net TGA/DTG analyses performed under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres reveal that the decomposition pathways can be highly dependent on the surrounding environment. researchgate.net Typically, the thermal stability of these compounds is high, with decomposition often commencing at temperatures well above 200°C. researchgate.net

The data obtained from TGA/DTG is crucial for determining the temperature limits for the handling and potential application of these compounds and provides valuable information about their kinetic and thermodynamic properties during thermal degradation. researchgate.net

| Technique | Information Obtained | Key Parameters | Reference |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature, Thermal stability | Onset decomposition temperature, Residual mass (%) | sci-hub.stresearchgate.net |

| Derivative Thermogravimetry (DTG) | Rate of mass loss, Temperature of maximum decomposition rate | Peak temperature (Tmax) | nih.gov |

Computational and Theoretical Investigations of 2 Phenylthio Acetohydrazide Systems

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is routinely used to predict a wide range of molecular properties.

Calculation of Quantum Chemical Parameters (EHOMO, ELUMO, Energy Gap, Ionization Potential, Electron Affinity)The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).nih.gov

EHOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO value suggests a better electron donor.

ELUMO relates to the ability to accept electrons (electrophilicity). A lower ELUMO value indicates a better electron acceptor.

The Energy Gap (ΔE) , calculated as the difference between ELUMO and EHOMO, is a key indicator of molecular stability and reactivity. nih.govchemrxiv.org A smaller energy gap generally implies higher reactivity. researchgate.net

Ionization Potential (IP) , the energy required to remove an electron, is related to EHOMO.

Electron Affinity (EA) , the energy released when an electron is added, is related to ELUMO.

These parameters collectively provide a quantitative measure of the molecule's electronic behavior.

Theoretical Spectroscopic Property Prediction (e.g., 13C Chemical Shifts, Vibrational Wavenumbers)DFT calculations can simulate various types of spectra, which can be compared with experimental data to confirm the molecular structure.researchgate.netresearchgate.net

Vibrational Wavenumbers: Theoretical calculations can predict the frequencies of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to the stretching, bending, and twisting of particular bonds within the molecule.

13C and 1H Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for carbon and hydrogen atoms. wu.ac.th Comparing these theoretical shifts with experimental NMR data is a powerful tool for structure elucidation and confirmation.

Molecular Dynamics and Simulation Studies (Implicit Considerations)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. While specific MD studies on 2-(Phenylthio)acetohydrazide were not found, this technique could be used to understand its behavior in different environments (e.g., in solution), its conformational flexibility, and its potential interactions with biological macromolecules like proteins or DNA.

Coordination Chemistry of 2 Phenylthio Acetohydrazide and Its Derivatives

Ligand Properties of Hydrazide and Hydrazone Moieties

The hydrazide (-CONHNH₂) and hydrazone (-C=N-NH-) moieties inherent to 2-(Phenylthio)acetohydrazide and its derivatives are key to their function as effective ligands in coordination chemistry. These functional groups possess multiple donor atoms, primarily oxygen and nitrogen, which can readily coordinate with metal ions.

Bidentate Coordination through Carbonyl Oxygen and Amine Nitrogen

The fundamental coordination mode of this compound involves the chelation of a metal ion through the carbonyl oxygen and the terminal amine nitrogen of the hydrazide group. This forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. This bidentate nature allows for the formation of well-defined metal complexes. Upon condensation with aldehydes or ketones, the resulting hydrazone derivatives also typically exhibit bidentate coordination, utilizing the azomethine nitrogen and the carbonyl oxygen.

Formation of Stable Metal Complexes with Transition Metals

Research has demonstrated that hydrazide and hydrazone ligands, including those structurally related to this compound, readily form stable complexes with a variety of transition metals. The strength and stability of these complexes are influenced by several factors, including the nature of the metal ion, the specific substituents on the ligand, and the reaction conditions. The presence of the soft sulfur atom in the phenylthio group may also influence the coordination behavior and stability of the complexes, particularly with softer metal ions.

Structural Characterization of Metal Complexes

The geometric arrangement of ligands around a central metal ion is a critical aspect of coordination chemistry, dictating many of the complex's physical and chemical properties. Spectroscopic techniques and single-crystal X-ray diffraction are invaluable tools for elucidating these structures.

Determination of Coordination Geometry (e.g., Octahedral, Square Planar, Tetrahedral)

Depending on the metal ion, its oxidation state, and the stoichiometry of the ligand, metal complexes of hydrazide and hydrazone derivatives can adopt various coordination geometries. The most common geometries observed for transition metal complexes with bidentate ligands are octahedral, square planar, and tetrahedral. For instance, a metal ion coordinating with three bidentate ligands would likely adopt an octahedral geometry. The specific geometry is a consequence of the electronic configuration of the metal ion and the ligand field stabilization energy.

Table 1: Common Coordination Geometries of Transition Metal Complexes with Bidentate Ligands

| Coordination Number | Geometry | Common Metal Ions |

| 4 | Tetrahedral | Zn(II), Cd(II), Co(II) |

| 4 | Square Planar | Ni(II), Cu(II), Pt(II), Pd(II) |

| 6 | Octahedral | Co(II), Ni(II), Cu(II), Mn(II), Fe(III) |

Role of Bridging Ligands in Polymeric Structures

In some instances, hydrazide or hydrazone derivatives can act as bridging ligands, connecting two or more metal centers to form polymeric structures. This can occur if the ligand possesses additional donor sites or if the coordination environment of the metal ion allows for the sharing of a ligand between metal centers. The formation of such polymeric structures can lead to materials with interesting magnetic or catalytic properties.

Impact of Coordination on Chemical Reactivity and Biological Activity

The coordination of a ligand to a metal ion can significantly alter its chemical reactivity and biological properties. This principle is a cornerstone of medicinal inorganic chemistry and catalysis.

The formation of a metal complex can enhance the biological activity of the parent ligand. This is often attributed to several factors, including increased lipophilicity, which can facilitate transport across cell membranes, and the introduction of a new mechanism of action involving the metal ion. For instance, the chelation of a biologically active organic molecule to a metal center can lead to a synergistic effect, resulting in a complex with greater therapeutic potential than the free ligand. While specific studies on this compound are limited, the broader class of hydrazone metal complexes has shown promise in various biological applications, including as antimicrobial and anticancer agents. The coordination to a metal ion can also modify the chemical reactivity of the ligand, for example, by making certain protons more acidic or by facilitating redox processes.

Applications of 2 Phenylthio Acetohydrazide in Advanced Chemical Synthesis and Biological Systems

Role as a Synthetic Intermediate for Complex Heterocyclic Structures

2-(Phenylthio)acetohydrazide is a versatile and valuable synthetic intermediate in organic chemistry, primarily utilized as a precursor for the construction of a wide array of complex heterocyclic structures. Its unique molecular framework, featuring a reactive hydrazide moiety (-CONHNH2) and a flexible phenylthioethyl group, allows for diverse cyclization strategies. This compound serves as a key building block for synthesizing five- and six-membered heterocyclic rings, which are prominent scaffolds in many biologically active molecules. chemmethod.comresearchgate.net

The hydrazide functional group is readily condensed with various electrophilic reagents. For instance, reaction with aldehydes and ketones yields hydrazones, which can be further cyclized to form pyrazole (B372694) or thiazolidinone rings. nih.gov Treatment of this compound with carbon disulfide in a basic medium can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. Similarly, reaction with isothiocyanates provides thiosemicarbazide (B42300) intermediates that can be cyclized to afford substituted 1,2,4-triazoles. nih.govnih.gov The synthesis of 1,3,4-oxadiazoles can also be achieved from the acid hydrazide precursor. nih.gov

Researchers have successfully employed this compound and its analogs to synthesize novel benzimidazole (B57391) nih.gov, thiazole (B1198619) uobaghdad.edu.iq, and other complex fused heterocyclic systems. uobaghdad.edu.iqbeilstein-journals.org The adaptability of this compound makes it an important tool for medicinal chemists aiming to generate libraries of novel heterocyclic compounds for pharmacological screening. nih.govuobaghdad.edu.iqmdpi.com

Targeted Pharmacological Research (Mechanism-Based Investigations)

Anticancer Activity and Mechanistic Insights

Derivatives synthesized from this compound have demonstrated promising anticancer activity against a range of human cancer cell lines. nih.gov These compounds serve as platforms for developing novel therapeutic agents, and their biological evaluation has provided insights into several key mechanisms of cancer progression. mq.edu.aumdpi.com

Inhibition of Cell Invasion and Tumor Metastasis (in vitro and in vivo animal models)

The process of tumor invasion and metastasis is a primary cause of cancer-related mortality. Research into derivatives of hydrazide compounds has revealed their potential to inhibit these critical steps in cancer progression. For example, novel sulfonamide analogs incorporating a (benzylidene)hydrazinyl moiety have been shown to significantly inhibit the invasiveness of human breast cancer (MDA-MB-231) and melanoma (A375) cell lines. nih.gov These compounds were found to decrease the levels of extracellular matrix proteins like fibronectin and collagen, as well as mesenchymal cell markers such as N-cadherin and vimentin, which are all crucial for cell migration and invasion. nih.gov While these studies were not performed on this compound itself, they highlight the potential of the hydrazide scaffold, a core component of the title compound, in the development of anti-metastatic agents.

Modulation of Matrix Metalloproteinase-9 (MMP-9) Expression

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for degrading components of the extracellular matrix (ECM). nih.govmdpi.com MMP-9, in particular, is strongly implicated in cancer progression, as its elevated expression facilitates tumor invasion, metastasis, and angiogenesis by breaking down the basement membrane. nih.gov Consequently, the inhibition of MMP-9 is a key therapeutic strategy.

While direct studies on the effect of this compound on MMP-9 expression are not extensively documented, research on natural and synthetic compounds has shown that modulation of MMP-9 is a viable anticancer mechanism. nih.gov For instance, mangiferin, a natural polyphenol, has been shown to inhibit MMP-9 expression in various cancer cells through pathways like NF-κB and β-catenin. nih.gov The development of selective MMP-9 inhibitors is an active area of research, and the heterocyclic scaffolds synthesized from this compound represent a promising starting point for designing such targeted inhibitors.

Induction of Cell Cycle Arrest (e.g., G1 phase) and Regulation of Cell Cycle Proteins (e.g., p27kip1)

Controlling the cell cycle is a fundamental process, and its dysregulation is a hallmark of cancer. One effective anticancer strategy is to induce cell cycle arrest, thereby preventing cancer cells from proliferating. nih.gov Several derivatives incorporating a phenylthio-hydrazide backbone have been found to exert their anticancer effects by arresting the cell cycle in the G1 phase. mq.edu.au

The G1 phase is a critical checkpoint that is regulated by cyclin-dependent kinases (CDKs). The protein p27kip1 is a key CDK inhibitor; it binds to and inactivates cyclin-CDK complexes, thereby halting progression from the G1 to the S phase. nih.govnih.gov Low levels of p27kip1 are often associated with a poor prognosis in many cancers. nih.gov

In a study on novel quinoline (B57606) hydrazide derivatives, compound 22 , which contains a (phenylthio)propanehydrazide moiety, was shown to induce G1 cell cycle arrest in neuroblastoma cells. Mechanistic investigations revealed that this arrest was accompanied by a significant upregulation of the p27kip1 protein. mq.edu.au This finding suggests that complex molecules built upon a scaffold similar to this compound can interfere with cell cycle machinery, presenting a clear mechanism for their anticancer activity.

Below is a data table summarizing the cell cycle distribution in Kelly neuroblastoma cells after treatment with a relevant derivative.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control (DMSO) | 56.1 | 29.2 | 14.7 |

| Compound 22 (10 µM) | 70.3 | 18.9 | 10.8 |

Impact on Cell Growth and Colony Formation

The ability of a single cancer cell to proliferate and form a colony is fundamental to tumor growth and recurrence. Assays that measure colony formation are therefore a reliable indicator of a compound's long-term antiproliferative effects. nih.gov Studies have shown that compounds derived from heterocyclic systems, which can be synthesized using hydrazide precursors, effectively inhibit the growth and colony-forming ability of cancer cells. nih.govmdpi.com

For example, acetazolamide, a carbonic anhydrase inhibitor, was found to significantly reduce the colony-forming capacity of LS174T colorectal cancer cells in a dose-dependent manner. nih.gov Similarly, multifloroside, a natural secoiridoid, suppressed colony formation in A431 human epidermoid carcinoma cells. mdpi.com Research on novel 2-(4-Fluoro-phenyl)-5-(5-aryl substituted-1, 3, 4-oxadiazol-2-yl) pyridine (B92270) derivatives, synthesized from a hydrazide intermediate, demonstrated potent inhibition of cancer cell growth against the MCF7 breast cancer cell line. journaljpri.com These examples underscore the therapeutic potential of targeting cell proliferation and colony formation with compounds derived from versatile intermediates like this compound.

The table below shows the cell viability of various cancer cell lines when treated with potent hydrazide derivatives.

| Compound | Cell Line | Cancer Type | % Cell Viability at 10 µM |

|---|---|---|---|

| Analogue 19 | SH-SY5Y | Neuroblastoma | ~35% |

| Analogue 19 | Kelly | Neuroblastoma | ~40% |

| Analogue 22 | SH-SY5Y | Neuroblastoma | ~30% |

| Analogue 22 | Kelly | Neuroblastoma | ~30% |

Inhibition of DNA Synthesis

While the precise mechanism of action for this compound and its direct derivatives is not extensively detailed in current literature, the broader class of hydrazone-containing compounds is known to exhibit antimicrobial effects through various mechanisms, including the inhibition of essential enzymes involved in pathogen survival. For instance, some hydrazone derivatives have been found to target DNA gyrase, an enzyme critical for bacterial DNA replication. mdpi.com The inhibition of such enzymes disrupts the DNA synthesis process, ultimately leading to bacterial cell death. nih.gov The structural components of this compound derivatives make them candidates for similar interactions, although specific studies confirming the inhibition of DNA synthesis as the primary mode of action are an area for future investigation.

Antimicrobial Spectrum and Structure-Activity Relationships

Derivatives of this compound have demonstrated a significant range of antimicrobial activities, attributable to the versatile chemical backbone that allows for numerous structural modifications. The core structure, featuring a phenylthio group, an acetyl linker, and a hydrazide functional group, serves as a platform for creating diverse molecules with activity against various pathogens.

The antibacterial potential of hydrazide-hydrazone derivatives has been evaluated against a panel of clinically relevant bacteria. Research indicates that these compounds often show greater efficacy against Gram-positive bacteria than Gram-negative strains. mdpi.commdpi.com The outer membrane of Gram-negative bacteria typically presents a more formidable barrier to drug penetration, which may account for this difference in susceptibility. mdpi.com

Staphylococcus aureus : Derivatives incorporating the this compound scaffold have shown notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For example, certain 2-(phenylthio)-ethyl benzoate (B1203000) derivatives share a minimum inhibitory concentration (MIC) of 3.125 mg/ml against S. aureus, comparable to ampicillin. najah.edu Other studies on related hydrazone structures have reported MIC values against S. aureus ranging from 1.25 µM to over 500 µM, highlighting how substitutions on the phenyl ring and modifications of the hydrazone moiety can significantly tune the antimicrobial performance. mdpi.com

Bacillus subtilis : This Gram-positive bacterium has also been a target for evaluating the efficacy of related compounds. Studies on various hydrazone and thiazole derivatives have demonstrated bacteriostatic activity against B. subtilis. mdpi.commdpi.com

Escherichia coli : The activity against this Gram-negative bacterium is often more varied. While some hydrazide derivatives show potent and selective inhibitory action with MIC values as low as 0.64 µg/mL, others are less effective. mdpi.comnih.gov This variability underscores the importance of specific structural features for penetrating the Gram-negative cell wall.

Pseudomonas aeruginosa : Known for its intrinsic resistance, P. aeruginosa presents a significant challenge for antimicrobial agents. However, certain hydrazide derivatives have demonstrated moderate activity against this pathogen. mdpi.com The co-administration of related antimicrobial peptides with conventional antibiotics has also been shown to enhance killing activity against P. aeruginosa, suggesting a potential synergistic approach. nih.gov

| Bacterial Strain | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | 2-(Phenylthio)-ethyl benzoate derivatives | MIC of 3.125 mg/ml, comparable to ampicillin. | najah.edu |

| Staphylococcus aureus (MRSA) | Phenylacetamide and Benzohydrazide derivatives | Significant activity with MIC values as low as 0.66 µg/mL. | nih.gov |

| Bacillus subtilis | Thiazole derivatives | Moderate antibacterial activity. | mdpi.com |

| Escherichia coli | Phenylacetamide and Benzohydrazide derivatives | Potent and selective inhibition with MIC values as low as 0.64 µg/mL. | nih.gov |

| Pseudomonas aeruginosa | 2-Thiohydantoin and 2-Quinolone hybrids | Moderate bacteriostatic activity observed. | mdpi.com |

The hydrazide and hydrazone chemical motifs are integral to many compounds exhibiting potent antifungal properties. researchgate.netmdpi.com Derivatives of this compound have been investigated for their efficacy against various fungal pathogens, particularly species from the Candida genus.

Research has shown that 2-(phenylthio)-ethyl benzoate derivatives can exhibit significant antifungal activity. najah.edu One derivative, in particular, demonstrated an MIC value of 1.56 mg/ml against Candida albicans, which is identical to that of the commonly used antifungal drug fluconazole. najah.edu Structure-activity relationship studies on related N'-phenylhydrazides reveal that substitutions on the phenyl ring are critical for antifungal potency. researchgate.netnih.gov The presence of hydrophobic aliphatic chains and halogen atoms has been associated with an increase in activity against various Candida and Cryptococcus species. mdpi.com

| Fungal Strain | Compound Class | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Candida albicans | 2-(Phenylthio)-ethyl benzoate derivative (2a) | 1.56 mg/ml (Comparable to Fluconazole) | najah.edu |

| Candida albicans | N'-Phenylhydrazide derivatives | MIC80 values as low as 1.9 µg/mL. | nih.gov |

| Various Fungal Strains | Hydrazide-hydrazone derivatives | Good antifungal properties reported. | mdpi.com |

One of the most significant applications of this compound derivatives is in the development of new antitubercular agents. A series of 2-(phenylthio) benzoylarylhydrazones, synthesized via the condensation of a corresponding hydrazide, were evaluated for their activity against Mycobacterium tuberculosis H37Rv. semanticscholar.orgnih.gov

The in vitro screening of these compounds revealed that specific structural modifications led to potent antimycobacterial effects. nih.gov Notably, derivatives containing 5-nitro-heterocyclic moieties, such as 5-nitro-2-furyl and 5-nitro-2-thienyl analogues, displayed significant inhibitory activity. semanticscholar.orgnih.gov The 5-nitro-2-thienyl derivative, in particular, was identified as the most potent compound in the series, with a 90% inhibitory concentration (IC90) of 2.96 µg/mL. semanticscholar.org These findings highlight the importance of the nitroheteroaryl group in conferring antitubercular activity to the this compound scaffold. nih.gov

| Compound Derivative | IC50 (µg/mL) | IC90 (µg/mL) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5-Nitro-2-furyl analogue (4f) | 2.92 | 7.57 | 0.39 | nih.gov |

| 5-Nitro-2-thienyl analogue (4g) | 3.11 | 2.96 | 1.05 | semanticscholar.orgnih.gov |

The protozoan Trichomonas vaginalis is responsible for the common sexually transmitted infection trichomoniasis. The increasing incidence of resistance to standard 5-nitroimidazole drugs necessitates the discovery of new therapeutic agents. nih.gov Hydrazone derivatives have emerged as a promising class of compounds with potential trichomonacidal activity. nih.gov

Studies on furanyl N-acylhydrazone derivatives have demonstrated potent activity against T. vaginalis. Two compounds from this class induced complete parasite death at a concentration of 6.25 µM after 24 hours of exposure, with 50% inhibitory concentrations (IC50) of 1.69 µM and 1.98 µM. nih.govnih.gov These molecules exhibited a promising selectivity index, indicating low toxicity to mammalian cells. nih.gov While these compounds are not direct derivatives of this compound, their efficacy highlights the potential of the N-acylhydrazone core structure, which is central to the chemistry of this compound, in the design of novel antiprotozoal agents.

Anti-Inflammatory Activity

Hydrazide derivatives are a well-established class of compounds possessing a wide range of biological activities, including anti-inflammatory effects. hygeiajournal.com The search for new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer gastrointestinal side effects is a major focus of medicinal chemistry. hygeiajournal.com

Several studies have demonstrated the anti-inflammatory potential of various hydrazide derivatives using standard in vivo models, such as the carrageenan-induced paw edema test in rats. hygeiajournal.comnih.gov For example, certain nicotinic acid hydrazide derivatives with nitro substituents showed significant inhibition of edema, with activity comparable to the standard drug diclofenac (B195802) sodium. hygeiajournal.com Similarly, novel benzimidazole acetohydrazide derivatives have exhibited high anti-inflammatory activity, with one compound showing an effect comparable to ibuprofen. nih.gov The 2,5-disubstituted-1,3,4-oxadiazole derivatives, which can be synthesized from a hydrazide precursor, have also displayed potent anti-inflammatory properties, with some reducing edema volume by nearly 80%. mdpi.com These findings suggest that the this compound scaffold is a promising starting point for developing new anti-inflammatory agents.

Antioxidant Activity

Hydrazide derivatives are a class of compounds recognized for their antioxidant capabilities, which are primarily attributed to their ability to donate hydrogen atoms and scavenge free radicals. nih.gov The antioxidant potential of these molecules is often associated with the presence of the -CONHNH2 functional group. While specific studies on the antioxidant activity of this compound are not extensively documented, the general reactivity of the hydrazide moiety suggests a potential for free radical scavenging.

The mechanism of antioxidant action for hydrazide derivatives typically involves the donation of a hydrogen atom from the terminal -NH2 group to a free radical, thereby neutralizing it. The resulting hydrazyl radical can be stabilized through resonance. The presence of the phenylthio group in this compound may further influence its antioxidant potential. The sulfur atom could participate in redox reactions, and the phenyl ring might modulate the electronic properties of the molecule, affecting its ability to donate electrons or hydrogen atoms.

Research on analogous hydrazide-hydrazones has demonstrated that the introduction of hydroxyl groups on the aromatic ring significantly enhances antioxidant activity. nih.gov For instance, a hydrazide-hydrazone synthesized from salicylaldehyde (B1680747) showed potent antioxidant effects in both DPPH and ABTS assays. nih.gov This suggests that derivatives of this compound, particularly those with phenolic moieties, could be promising candidates for antioxidant applications.

In vitro assays commonly used to evaluate the antioxidant capacity of such compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and various methods to assess reducing power. ijsr.netiieta.orgmdpi.com

Antiviral Activity

Schiff bases derived from hydrazides are a significant class of compounds that have been extensively investigated for their antiviral properties. nih.govnih.gov The formation of a Schiff base by the condensation of the terminal amino group of a hydrazide with an aldehyde or ketone introduces an imine (-C=N-) linkage, which is often crucial for biological activity.

While direct antiviral screening of this compound is not widely reported, its potential as a precursor for antiviral Schiff bases is noteworthy. The general mechanism of action for many antiviral hydrazones involves the inhibition of viral enzymes that are essential for replication. mdpi.com For example, some hydrazone derivatives have been shown to inhibit viral proteases or polymerases.

Studies on various hydrazide derivatives have demonstrated a broad spectrum of antiviral activity against different viruses, including both RNA and DNA viruses. mdpi.com The specific nature of the aldehyde or ketone used to form the Schiff base, as well as other substituents on the hydrazide backbone, plays a critical role in determining the antiviral potency and spectrum. For instance, isatin (B1672199) Schiff bases have shown promising anti-HIV activity. mdpi.com Therefore, the synthesis and screening of Schiff bases of this compound with various aldehydes and ketones could lead to the discovery of novel antiviral agents. nih.gov

Applications in Materials Science

The unique structural features of this compound also suggest its potential utility in the field of materials science, particularly in corrosion inhibition, dye synthesis, and the fabrication of polymers and nanoparticles.

Corrosion Inhibition

Hydrazide derivatives have been widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govresearchgate.netscielo.org.za Their inhibitory action is attributed to the presence of heteroatoms (nitrogen, oxygen, and in the case of this compound, sulfur) and aromatic rings, which facilitate the adsorption of the molecule onto the metal surface. scielo.org.za

The mechanism of corrosion inhibition by these organic compounds typically involves the formation of a protective film on the metal surface, which acts as a barrier to the corrosive medium. nih.gov This adsorption can occur through physical (electrostatic) interactions or chemical (chemisorption) bonding between the inhibitor molecules and the metal atoms. The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the phenyl ring in this compound, can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, coordinated layer. electrochemsci.orgicrc.ac.ir

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the efficiency of corrosion inhibitors. anjs.edu.iqresearchgate.netuakron.edunih.gov Polarization studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor, while EIS provides information about the resistance of the protective film and the kinetics of the corrosion process. anjs.edu.iqresearchgate.netuakron.edunih.gov

While specific data for this compound is limited, studies on similar acetohydrazide derivatives have shown high inhibition efficiencies for mild steel in hydrochloric acid. nih.gov The performance of these inhibitors is influenced by factors such as their concentration, the temperature, and the nature of the corrosive environment.

Table 1: Corrosion Inhibition Efficiency of Selected Hydrazide Derivatives on Mild Steel in HCl

| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| N'-[(1Z)-phenylmethylene]-2-(quinolin-8-yloxy) acetohydrazide | 400 ppm | 30 | 95.1 | nih.gov |

| N'-[(1Z)-4-chlorophenyl-methylene]-2-(quinolin-8-yloxy) acetohydrazide | 400 ppm | 30 | 94.2 | nih.gov |

| 1-phenyl-2-(1-phenylethylidene)hydrazine | 0.005 M | 30 | 83.8 | icrc.ac.irunb.ca |

Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). nih.govpsiberg.com The synthesis of azo dyes typically involves two main steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. anjs.edu.iqunb.capsiberg.comresearchgate.net

Although this compound itself is not a primary aromatic amine, it can be envisioned as a precursor for the synthesis of heterocyclic dyes. The active methylene (B1212753) group flanked by the carbonyl and phenylthio groups could potentially be used in condensation reactions to form heterocyclic rings, which can then be functionalized to create dye molecules. For instance, it could be used to synthesize pyrazolone (B3327878) or pyrimidine (B1678525) derivatives, which are known to be effective coupling components in the synthesis of disperse dyes for polyester (B1180765) fabrics. uakron.eduresearchgate.netnih.govnih.govicrc.ac.irresearchgate.net

The color of the resulting dyes would be dependent on the specific chemical structure, including the nature of the heterocyclic ring and any auxochromic or chromophoric groups attached. The phenylthio group might also influence the tinctorial strength and fastness properties of the dyes.

Polymer and Nanoparticle Synthesis

The reactivity of the hydrazide group makes this compound a potential candidate for use in polymer and nanoparticle synthesis. Hydrazides can react with di-aldehydes or di-ketones to form polyhydrazones through polycondensation reactions. These polymers often exhibit good thermal stability and can have interesting optical and electronic properties.

Furthermore, hydrazide-containing compounds can act as reducing and capping agents in the synthesis of metal nanoparticles. mdpi.commdpi.comnih.govnih.gov The lone pair of electrons on the nitrogen atoms can reduce metal ions to their metallic state, and the resulting nanoparticles can be stabilized by the coordination of the hydrazide and other functional groups on their surface. nih.gov The phenylthio moiety could also play a role in stabilizing the nanoparticles through sulfur-metal interactions. This "green synthesis" approach offers an environmentally friendly alternative to traditional methods that often use harsh reducing agents. mdpi.com

Light Emitting Diodes and Dye-Sensitized Solar Cells (DSSC)

Thiophene and its derivatives are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), due to their excellent charge transport properties and tunable electronic structure. ijsr.netnih.govfrontiersin.orgnih.govaip.org The presence of a thiophene-related moiety (phenylthio group) in this compound suggests that its derivatives could be explored for such applications.

In the context of OLEDs, thiophene-containing molecules can be used as building blocks for emissive materials or as host materials in phosphorescent OLEDs. nih.govfrontiersin.orgnih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by chemical modification to achieve emission in different regions of the visible spectrum. nih.govfrontiersin.org

In DSSCs, organic dyes containing sulfur atoms have been investigated as sensitizers. iieta.orgresearchgate.netresearchgate.netiieta.org The sulfur atom can enhance the electronic coupling between the dye and the semiconductor photoanode (typically TiO2), facilitating efficient electron injection. iieta.orgresearchgate.netiieta.org Derivatives of this compound, appropriately functionalized with anchoring groups (like carboxylic or phosphonic acids) and extended π-conjugation, could potentially act as sensitizers in DSSCs.

Analytical Chemistry Applications

There is no available scientific literature detailing the analytical chemistry applications of this compound. The potential of this specific compound in this field remains unexplored in published research.

Separation, Identification, and Detection of Metal Ions and Anions

No research data or publications were found that describe the use of this compound for the separation, identification, or detection of any metal ions or anions. While the hydrazide functional group is known to chelate with metal ions, the specific capabilities of the entire this compound molecule in this regard have not been documented.

Use as Chemosensors and pH Sensors

There are no published studies on the development or use of this compound as a chemosensor or a pH sensor. The potential for this molecule to act as a signaling unit in the presence of specific analytes or to respond to changes in pH has not been investigated in the available literature.

Q & A

Q. What are the common synthetic routes for preparing 2-(phenylthio)acetohydrazide and its derivatives?

The synthesis typically involves two key steps: (1) esterification of a thioacetate precursor with hydrazine hydrate and (2) condensation with aldehydes. For example, refluxing isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol yields the hydrazide intermediate. Subsequent reaction with aromatic or heterocyclic aldehydes in acetic acid produces N'-substituted derivatives . Alternative methods use ethanol as a solvent for hydrazinolysis of ethyl chloroacetate derivatives, monitored by TLC for reaction completion . Typical yields range from 44% to 69%, depending on substituent steric effects and solvent choice.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound compounds?

Key techniques include:

- Elemental analysis (CHNS) to verify stoichiometry.

- 1H-NMR for confirming hydrogen environments (e.g., NH protons at δ 9–11 ppm).

- IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and N–H (~3200 cm⁻¹) stretches.

- Mass spectrometry (MS) for molecular ion validation.

- Single-crystal X-ray diffraction (if crystallizable) to resolve planar acetohydrazide conformations and hydrogen-bonding networks (e.g., C–H⋯O and N–H⋯O interactions) . Cross-validation with chromatographic purity data (HPLC) is recommended for derivatives with complex substituents .

Q. How can researchers assess the preliminary biological activity of this compound derivatives?

Standard assays include: